4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
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Overview
Description
Benzeneboronic acid cyclic [(m-tolyloxy)methyl]ethylene ester is a 1,3,2-dioxaborolane.
Scientific Research Applications
Inhibitory Activity Against Serine Proteases
- A study by Spencer et al. (2002) describes the synthesis of compounds including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have shown inhibitory activity against serine proteases, including thrombin. The study focused on these compounds in both solid state and in solution, highlighting their potential in biochemical applications (Spencer et al., 2002).
Application in H2O2 Detection in Living Cells
- Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative, which displays sensitivity and selectivity for H2O2, successfully applying it to detect H2O2 in living cells. This research shows the potential of such compounds in biological and medical diagnostics (Nie et al., 2020).
Synthesis of Polymer Nanoparticles
- Fischer et al. (2013) utilized similar compounds in the synthesis of heterodifunctional polyfluorenes, which were used to create stable nanoparticles with applications in fluorescence brightness and medical imaging. This highlights the role of these compounds in nanotechnology and materials science (Fischer et al., 2013).
Development of Optically Active 4-Hydroxy-2-Alkanones
- A study by Boldrini et al. (1987) explored the use of similar borolane compounds in the synthesis of chiral enol borates, which were then used to produce optically active 4-hydroxy-2-alkanones. This research contributes to the field of asymmetric synthesis and chiral chemistry (Boldrini et al., 1987).
Synthesis of Organoboronate Esters
- Iwasawa et al. (1988) reported the synthesis of phenylboronic esters, including 2-phenyl-1,3,2-dioxaborolane derivatives, using osmium tetroxide and N-methylmorpholine N-oxide. This process is essential in organic synthesis, showcasing the utility of these compounds in creating complex organic molecules (Iwasawa et al., 1988).
Properties
CAS No. |
2170-21-0 |
---|---|
Molecular Formula |
C16H17BO3 |
Molecular Weight |
268.1 g/mol |
IUPAC Name |
4-[(3-methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BO3/c1-13-6-5-9-15(10-13)18-11-16-12-19-17(20-16)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
FMZQKNBWZBVWKC-UHFFFAOYSA-N |
SMILES |
B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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